Tridesmethylvenlafaxine

Beschreibung

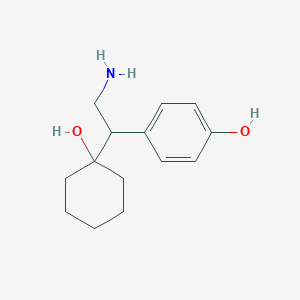

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c15-10-13(11-4-6-12(16)7-5-11)14(17)8-2-1-3-9-14/h4-7,13,16-17H,1-3,8-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCUWXACHAFFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344201 | |

| Record name | N,N,O-Tridesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149289-29-2 | |

| Record name | Tridesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,O-Tridesmethylvenlafaxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(Amino)-1-(4-hydroxyphenyl)ehtyl]cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L00G2AX0BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N,O-Tridesmethylvenlafaxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Tridesmethylvenlafaxine: Chemical Structure, Properties, and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridesmethylvenlafaxine, a tertiary metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, represents a key molecule in understanding the complete metabolic fate of its parent compound. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known metabolic pathways leading to the formation of this compound. While extensive research has focused on venlafaxine and its primary active metabolite, desvenlafaxine, this document consolidates the available technical information on this compound to support further investigation into its potential pharmacological activity and role in drug metabolism studies.

Chemical Structure and Identification

This compound, also known as N,N,O-Tridesmethylvenlafaxine, is the result of the complete demethylation of venlafaxine at both nitrogen and oxygen positions.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol |

| Molecular Formula | C₁₄H₂₁NO₂ |

| CAS Number | 149289-29-2 |

| SMILES String | C1CCC(CC1)(C(CN)C2=CC=C(C=C2)O)O |

| Molecular Weight | 235.32 g/mol |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key computed properties is provided below.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 235.32 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 235.157229 g/mol |

| Topological Polar Surface Area | 66.8 Ų |

| Heavy Atom Count | 17 |

Metabolic Pathway of Venlafaxine to this compound

This compound is a terminal metabolite in the complex metabolic cascade of venlafaxine. The formation of this metabolite involves sequential demethylation steps primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

The metabolic pathway begins with the O-demethylation of venlafaxine to its major active metabolite, O-desmethylvenlafaxine (ODV or desvenlafaxine), a reaction predominantly catalyzed by the CYP2D6 isoenzyme.[1] Concurrently, N-demethylation of venlafaxine, a minor pathway, is carried out by CYP3A4 and CYP2C19, leading to N-desmethylvenlafaxine (NDV).[2]

Further metabolism of these primary metabolites leads to the formation of N,O-didesmethylvenlafaxine (NODV) from either ODV or NDV, involving CYP2C19, CYP2D6, and/or CYP3A4.[2] Finally, NODV can undergo further metabolism to form N,N,O-tridesmethylvenlafaxine.[2]

References

Tridesmethylvenlafaxine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Substance Data

| Parameter | Value | Reference |

| CAS Number | 149289-29-2 | [1][2] |

| Molecular Formula | C₁₄H₂₁NO₂ | [2] |

| Molecular Weight | 235.32 g/mol | [2] |

| IUPAC Name | 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol | [2] |

| Synonyms | N,N,O-Tridesmethylvenlafaxine, Didesmethyl desvenlafaxine, O-Desmethyl-N,N-didesmethylvenlafaxine | [1] |

Venlafaxine Metabolism and the Role of Tridesmethylvenlafaxine

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathway is O-demethylation by CYP2D6 to form the active metabolite O-desmethylvenlafaxine (ODV).[3] Minor pathways include N-demethylation by CYP3A4 and CYP2C19 to N-desmethylvenlafaxine (NDV).[3] Further metabolism of these metabolites leads to the formation of N,O-didesmethylvenlafaxine (NODV). This compound is formed through the subsequent metabolism of NODV.[3]

Experimental Protocols

Synthesis of this compound

A patented method describes the synthesis of this compound through the demethylation of didesmethylvenlafaxine.[4] The process involves heating a mixture of didesmethylvenlafaxine with a sulfide-containing demethylating agent in a suitable solvent.[4]

Materials:

-

Didesmethylvenlafaxine

-

Sulfide-containing demethylating agent (e.g., sodium dodecanethiolate)

-

Solvent (e.g., N-methyl-2-pyrrolidone)

-

Base (e.g., potassium carbonate)

Procedure:

-

Combine didesmethylvenlafaxine, the demethylating agent, and the solvent in a reaction vessel.

-

Add a base to the mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 210°C) for a sufficient period to allow for demethylation.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Upon completion, cool the reaction mixture and recover the this compound product.

Analytical Quantification in Human Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of venlafaxine and its metabolites, including a compound identified as N,N-didesmethylvenlafaxine (NNDDV), which corresponds to this compound, in human plasma.[5][6]

Sample Preparation: Protein Precipitation

-

Spike K2EDTA plasma samples with known concentrations of venlafaxine, its metabolites, and internal standards.

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a suitable C18 or phenyl analytical column with a gradient elution program.

-

Mobile Phase: A typical mobile phase consists of an aqueous component with a modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-product ion transitions for each analyte and internal standard.

Pharmacological Considerations

While the primary pharmacological activity of venlafaxine is attributed to the parent drug and its major active metabolite, ODV, which act as serotonin-norepinephrine reuptake inhibitors (SNRIs), the specific pharmacological profile of this compound is not as well-characterized in publicly available literature.[3] As a downstream metabolite, its contribution to the overall therapeutic effect or side-effect profile of venlafaxine is an area for further research. The development of sensitive analytical methods allows for the quantification of this and other minor metabolites, which is crucial for a more complete understanding of venlafaxine's pharmacology and toxicology.[5][6]

References

- 1. GSRS [precision.fda.gov]

- 2. This compound | C14H21NO2 | CID 9859500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. US20070185354A1 - Processes for preparing venlafaxine and venlafaxine hydrochloride of form I - Google Patents [patents.google.com]

- 5. ovid.com [ovid.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

The Metabolic Journey of Venlafaxine: A Technical Guide to the Formation of Tridesmethylvenlafaxine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the metabolic pathway of the antidepressant venlafaxine, with a core focus on the formation of its terminal metabolite, tridesmethylvenlafaxine. This document provides a comprehensive overview of the enzymatic processes, intermediate metabolites, and relevant quantitative data, supplemented with detailed experimental methodologies and visual representations of the metabolic cascade.

Introduction to Venlafaxine Metabolism

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The biotransformation of venlafaxine is crucial for its pharmacological activity and clearance from the body. The metabolic cascade involves a series of demethylation steps, leading to the formation of several active and inactive metabolites. The pathway culminates in the production of N,N,O-tridesmethylvenlafaxine.

The Metabolic Pathway from Venlafaxine to this compound

The metabolic conversion of venlafaxine to this compound is a multi-step process involving several key enzymatic reactions. The primary pathways are O-demethylation and N-demethylation, followed by subsequent demethylations of the resulting metabolites.

Initial Demethylation of Venlafaxine

Venlafaxine is initially metabolized via two main routes:

-

O-demethylation: This is the primary metabolic pathway, predominantly catalyzed by the CYP2D6 enzyme, to form O-desmethylvenlafaxine (ODV) , an active metabolite with a similar pharmacological profile to the parent drug.[1][2][3] To a lesser extent, CYP2C19 may also contribute to ODV formation.[1][2]

-

N-demethylation: This is generally a minor metabolic pathway, catalyzed by CYP3A4 and CYP2C19 , leading to the formation of N-desmethylvenlafaxine (NDV) .[1][2][3]

Secondary and Tertiary Demethylation

The primary metabolites, ODV and NDV, undergo further metabolism:

-

From ODV and NDV to N,O-didesmethylvenlafaxine (NODV): Both ODV and NDV are further metabolized by CYP2C19, CYP2D6, and/or CYP3A4 to form the minor metabolite N,O-didesmethylvenlafaxine (NODV) .[1][2]

-

From NODV to N,N,O-tridesmethylvenlafaxine: NODV is subsequently metabolized to N,N,O-tridesmethylvenlafaxine .[1][2]

The following diagram illustrates this metabolic pathway:

Quantitative Data on Venlafaxine Metabolism

The following tables summarize key quantitative data related to the metabolism of venlafaxine.

Table 1: Enzyme Kinetics of Venlafaxine Metabolism

| Reaction | Enzyme(s) | Km (μM) | Vmax (nmol/min/mg protein) | Inhibitor | Ki (μM) |

| Venlafaxine → ODV | CYP2D6 | 23.2 | - | Quinidine | 0.04 |

| Paroxetine | 0.17 | ||||

| Venlafaxine → NDV | Multiple enzymes | 2504 | 2.14 | Ketoconazole | - |

Data from in vitro studies using human liver microsomes and expressed cytochromes.[4]

Table 2: Pharmacokinetic Parameters of Venlafaxine and its Major Metabolite

| Compound | Elimination Half-life (hours) | Volume of Distribution (L/kg) | Plasma Protein Binding (%) |

| Venlafaxine | 5 ± 2 | 7.5 ± 3.7 | 27 |

| O-desmethylvenlafaxine (ODV) | 11 ± 2 | 5.7 ± 1.8 | 30 |

Data from in vivo human studies.[2][5]

Table 3: Plasma Concentrations from Therapeutic Drug Monitoring

| Analyte | Median Plasma Concentration (nmol/L) | Median Dose-Corrected Serum Level (nmol/L/mg) |

| Venlafaxine | 306 | 1.49 |

| O-desmethylvenlafaxine (ODV) | 861 | - |

Data from a therapeutic drug monitoring study with a median daily dose of 225 mg.[6]

Experimental Protocols

The following sections detail the methodologies used in key experiments for studying venlafaxine metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the biotransformation of venlafaxine into its primary metabolites in a controlled in vitro environment.

Objective: To determine the kinetics and enzymatic pathways of venlafaxine metabolism.

Materials:

-

Human liver microsomes (pooled)

-

Venlafaxine hydrochloride

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Selective CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow temperature equilibration.

-

Initiation of Reaction: Add venlafaxine (at various concentrations for kinetic studies) to the pre-incubated mixture to initiate the metabolic reaction. For inhibition studies, pre-incubate the microsomes with the inhibitor for a specified time before adding venlafaxine.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of venlafaxine and its metabolites (ODV, NDV).

Data Analysis:

-

Calculate the rate of metabolite formation.

-

For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, determine the IC50 and Ki values for the inhibitors.

Metabolism Studies using cDNA-Expressed Human CYPs

This protocol allows for the investigation of the specific roles of individual CYP enzymes in venlafaxine metabolism.

Objective: To identify the specific CYP isoforms responsible for the formation of venlafaxine metabolites.

Materials:

-

Microsomes from cells (e.g., insect cells, lymphoblastoid cells) transfected with cDNA for specific human CYP isoforms (e.g., CYP2D6, CYP3A4, CYP2C19)

-

Venlafaxine hydrochloride

-

NADPH regenerating system

-

Buffer (e.g., Tris-HCl or potassium phosphate, pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubation Setup: Prepare separate incubation mixtures for each CYP isoform, containing the respective microsomes, buffer, and NADPH regenerating system.

-

Reaction Initiation: Add venlafaxine to each incubation mixture.

-

Incubation: Incubate at 37°C for a specific time.

-

Reaction Termination and Sample Preparation: Follow the same procedure as described for human liver microsomes (Section 4.1, steps 5 and 6).

-

LC-MS/MS Analysis: Quantify the formation of metabolites in each reaction mixture.

Data Analysis:

-

Compare the rate of metabolite formation across the different CYP isoforms to determine the relative contribution of each enzyme to the specific metabolic reactions.

Logical Workflow for Metabolite Identification

The following diagram outlines the logical workflow for identifying and characterizing the metabolic pathway of a drug candidate like venlafaxine.

Conclusion

The metabolic pathway of venlafaxine to this compound is a complex series of demethylation reactions orchestrated primarily by CYP2D6, CYP3A4, and CYP2C19. Understanding this pathway is critical for predicting drug-drug interactions, assessing the impact of pharmacogenetic variations, and optimizing therapeutic outcomes. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals engaged in the study of venlafaxine and other xenobiotics.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

In Vitro Metabolism of Tridesmethylvenlafaxine: A Technical Guide

Introduction

Tridesmethylvenlafaxine, also known as N,N,O-tridesmethylvenlafaxine, is a minor metabolite of the widely prescribed antidepressant venlafaxine. Understanding the metabolic fate of venlafaxine and its numerous metabolites is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides an in-depth overview of the in vitro metabolism of venlafaxine, with a specific focus on the formation of this compound. Due to the limited availability of studies focusing exclusively on this compound, this guide synthesizes information on the overall metabolic cascade of venlafaxine and presents generalized experimental protocols for the in vitro investigation of a minor metabolite.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the study of drug metabolism and pharmacokinetics.

Metabolic Pathway of Venlafaxine to this compound

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The formation of this compound occurs through a series of demethylation steps.

The primary metabolic routes for venlafaxine are O-demethylation to form O-desmethylvenlafaxine (ODV), the major active metabolite, and N-demethylation to yield N-desmethylvenlafaxine (NDV).[1][2] The formation of ODV is predominantly catalyzed by CYP2D6, while the N-demethylation to NDV is mainly carried out by CYP3A4 and CYP2C19.[1]

These primary metabolites are then further metabolized. ODV and NDV can undergo subsequent demethylation to form N,O-didesmethylvenlafaxine (DDV).[2] Specifically, the conversion of NDV to DDV is catalyzed by CYP2D6 and CYP2C19, and the conversion of ODV to DDV is mediated by CYP2C19 and CYP3A4.[3] Finally, N,O-didesmethylvenlafaxine is metabolized to this compound.[4] N,O-didesmethylvenlafaxine can also be excreted as a glucuronide conjugate.[4]

Caption: Metabolic pathway of Venlafaxine to this compound.

Quantitative Data on Venlafaxine Metabolism

| Reaction | Enzyme(s) | Vmax (nmol/min/mg protein) | Km (µM) |

| Venlafaxine → O-desmethylvenlafaxine | CYP2D6, CYP2C9, CYP2C19 | 0.36 | 41 |

| Venlafaxine → N-desmethylvenlafaxine | CYP3A4, CYP2C9, CYP2C19 | 2.14 | 2504 |

Data from in vitro studies with human liver microsomes.[5] Note that these are apparent Vmax and Km values and may represent the combined activity of multiple enzymes. Studies with expressed cytochromes indicate that CYP2D6 is the dominant enzyme in ODV formation with a lower Km (23.2 µM).[5]

Experimental Protocols for In Vitro Metabolism Studies

The following sections outline generalized experimental protocols for investigating the in vitro metabolism of a minor metabolite like this compound. These protocols are based on standard industry practices for studying drug metabolism.

Objective 1: Identification of Metabolites and Metabolizing Enzymes

This experiment aims to identify the metabolites formed from this compound and the specific CYP enzymes responsible for their formation using human liver microsomes (HLMs) and recombinant human CYP enzymes.

Methodology:

-

Incubation with Human Liver Microsomes (HLMs):

-

Prepare an incubation mixture containing HLMs, NADPH (as a cofactor), and this compound in a phosphate buffer.

-

Initiate the reaction by adding the substrate (this compound).

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to identify and quantify the parent compound and any new metabolites.

-

-

Reaction Phenotyping with Recombinant Human CYP Enzymes:

-

Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4).

-

Follow the same incubation and analysis procedure as with HLMs.

-

The formation of metabolites in the presence of a specific CYP isoform identifies it as a contributing enzyme.

-

-

Chemical Inhibition Studies:

-

Co-incubate this compound with HLMs and known selective inhibitors for major CYP enzymes.

-

A significant reduction in metabolite formation in the presence of a specific inhibitor confirms the involvement of that CYP isoform.

-

References

- 1. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

The Pharmacology of Tridesmethylvenlafaxine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological activity of tridesmethylvenlafaxine, a tertiary metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), venlafaxine. Due to a notable scarcity of direct research on this compound, this document contextualizes its likely pharmacological profile by examining the well-established activities of its parent compound, venlafaxine, and its primary active metabolite, O-desmethylvenlafaxine (desvenlafaxine). This guide includes a detailed description of the metabolic cascade leading to this compound, summarizes the available quantitative pharmacological data for its precursors, and outlines the standard experimental protocols used to characterize such compounds. Visual diagrams of the metabolic pathway, the mechanism of action of SNRIs, and a typical experimental workflow are provided to facilitate understanding.

Introduction

Venlafaxine is a first-line treatment for major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[1] Its therapeutic effects are primarily attributed to its potent inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE), and to a lesser extent, dopamine (DA).[2] Venlafaxine undergoes extensive metabolism in the liver, primarily via the cytochrome P450 (CYP) enzyme system, leading to the formation of several metabolites.[3] The most significant of these is O-desmethylvenlafaxine (ODV), which is itself a pharmacologically active SNRI and is marketed as the drug desvenlafaxine.[1][3]

Further metabolism of venlafaxine and its initial metabolites through successive N-demethylation steps results in the formation of minor metabolites, including N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (NODV), and ultimately, This compound (N,N,O-tridesmethylvenlafaxine). While the pharmacology of venlafaxine and ODV is well-documented, the pharmacological activity of these minor, downstream metabolites is less characterized. This guide aims to collate the available information and provide a framework for understanding the potential pharmacological profile of this compound.

Metabolic Pathway of Venlafaxine

Venlafaxine is metabolized through two primary pathways: O-demethylation and N-demethylation. The formation of this compound is the result of sequential demethylation reactions.

-

Primary Metabolism: The major metabolic route for venlafaxine is O-demethylation by the enzyme CYP2D6 to form the active metabolite O-desmethylvenlafaxine (ODV).[2] A secondary, minor pathway is N-demethylation by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV).[4]

-

Secondary and Tertiary Metabolism: ODV and NDV can undergo further metabolism. NDV has been reported to possess weak serotonin and norepinephrine reuptake inhibition properties in vitro.[4] These initial metabolites are then further demethylated by CYP2C19, CYP2D6, and/or CYP3A4 to form N,O-didesmethylvenlafaxine (NODV). NODV is considered a minor metabolite with no known pharmacological effect.[4] Subsequent N-demethylation of NODV is presumed to yield this compound.

Pharmacological Data

Quantitative data on the pharmacological activity of this compound is not available in the peer-reviewed literature. However, the binding affinities of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine, for the key monoamine transporters are well-characterized and provide a crucial reference point.

Data Presentation

Table 1: In Vitro Binding Affinities (Ki, nM) of Venlafaxine and Metabolites for Human Monoamine Transporters

| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |

| Venlafaxine | 82[5] | 2480[5] | >1000[1] |

| O-Desmethylvenlafaxine (Desvenlafaxine) | 30.5[6] | 530.5[6] | >1000 |

| N-Desmethylvenlafaxine | Weakly Active[4] | Weakly Active[4] | Data Not Available |

| N,O-Didesmethylvenlafaxine | Inactive[4] | Inactive[4] | Data Not Available |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Note: Lower Ki values indicate higher binding affinity.

The available data suggest that with each successive demethylation step after the initial O-demethylation, the affinity for the primary pharmacological targets (SERT and NET) decreases significantly. Given that N,O-didesmethylvenlafaxine is considered inactive, it is highly probable that this compound also lacks significant pharmacological activity at these transporters.

Mechanism of Action of SNRIs

The therapeutic effects of venlafaxine and desvenlafaxine stem from their ability to block the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors.

Experimental Protocols

To determine the pharmacological activity of a compound like this compound, a series of in vitro assays would be conducted. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology:

-

Preparation of Membranes:

-

HEK293 cells stably expressing the human recombinant SERT, NET, or DAT are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

A constant concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

-

For NET: [³H]-Nisoxetine

-

For DAT: [³H]-WIN 35,428

-

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT).

-

The reaction mixtures are incubated to allow for binding equilibrium (e.g., 60 minutes at room temperature).

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of the test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into cells.

Methodology:

-

Cell Culture:

-

HEK293 or other suitable cells stably expressing the human SERT, NET, or DAT are cultured in appropriate media.

-

-

Uptake Assay:

-

Cells are pre-incubated with varying concentrations of the test compound (this compound).

-

A radiolabeled neurotransmitter ([³H]-5-HT, [³H]-NE, or [³H]-DA) is then added to the cells.

-

The cells are incubated for a short period (e.g., 10-20 minutes) at 37°C to allow for neurotransmitter uptake.

-

-

Termination and Measurement:

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

-

The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

-

Conclusion

This compound is a terminal metabolite in the complex metabolic cascade of venlafaxine. While direct pharmacological data for this compound is currently absent from the scientific literature, an analysis of its metabolic precursors provides a strong indication of its likely activity. The progressive loss of affinity for monoamine transporters with successive demethylation steps, particularly the established inactivity of its immediate precursor N,O-didesmethylvenlafaxine, suggests that this compound is unlikely to possess significant pharmacological activity as a serotonin-norepinephrine reuptake inhibitor.

For drug development professionals, this implies that this compound is unlikely to contribute to either the therapeutic efficacy or the adverse effect profile of venlafaxine. However, definitive characterization would require the synthesis of this compound and its evaluation in the standard in vitro binding and functional assays outlined in this guide. Such studies would provide conclusive data on its pharmacological profile and formally complete our understanding of the venlafaxine metabolic pathway.

References

- 1. venlafaxine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Tridesmethylvenlafaxine as a minor metabolite of venlafaxine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tridesmethylvenlafaxine as a minor metabolite of the antidepressant drug venlafaxine. It covers the metabolic pathway, enzymatic reactions, and relevant analytical methodologies.

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) extensively metabolized in the liver.[1][2][3] The primary metabolic pathway involves O-demethylation to form the major active metabolite, O-desmethylvenlafaxine (ODV).[3][4] However, a series of demethylation reactions also lead to the formation of several minor metabolites, including this compound.

Metabolic Pathway of Venlafaxine

Venlafaxine undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzyme system.[3][5] The formation of this compound, also known as N,N,O-tridesmethylvenlafaxine, is a result of sequential demethylation steps.

The major metabolic steps are:

-

O-demethylation: Venlafaxine is metabolized by CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV).[3][4]

-

N-demethylation: Venlafaxine can also be N-demethylated by CYP3A4 and CYP2C19 to form N-desmethylvenlafaxine (NDV), which is a minor metabolic pathway.[3][4]

-

Further Demethylation: The metabolites ODV and NDV can be further metabolized by CYP2C19, CYP2D6, and/or CYP3A4 to form N,O-didesmethylvenlafaxine (NODV).[4][6]

-

Formation of this compound: NODV can then be further metabolized to form N,N,O-tridesmethylvenlafaxine.[6]

The following diagram illustrates the metabolic pathway of venlafaxine, highlighting the formation of this compound.

Quantitative Data

Quantitative data on this compound is scarce due to its nature as a minor, downstream metabolite. The majority of venlafaxine is excreted as ODV and its conjugates. Approximately 27% of a venlafaxine dose is recovered in the urine as other minor inactive metabolites.[1][2]

| Metabolite | Percentage of Excreted Dose in Urine | Reference |

| Unchanged Venlafaxine | 5% | [1][2] |

| Unconjugated O-desmethylvenlafaxine (ODV) | 29% | [1][2] |

| Conjugated O-desmethylvenlafaxine (ODV) | 26% | [1][2] |

| Other Minor Inactive Metabolites | 27% | [1][2] |

Experimental Protocols

The analysis of venlafaxine and its metabolites, including minor ones like this compound, typically involves chromatographic methods coupled with mass spectrometry. Below is a generalized experimental protocol for the determination of venlafaxine and its metabolites in biological matrices.

Objective: To identify and quantify venlafaxine and its metabolites in human plasma.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Pre-treatment: To 1 mL of plasma, add an internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for venlafaxine and its metabolites.

3. Data Analysis

-

Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard.

The following diagram outlines a typical experimental workflow for the analysis of venlafaxine metabolites.

Conclusion

This compound is a minor, downstream metabolite of venlafaxine formed through a series of demethylation reactions involving multiple CYP450 enzymes. While its clinical significance is likely minimal due to its low concentration, its identification is crucial for a complete understanding of venlafaxine's biotransformation. The analytical methods described provide a framework for the detection and quantification of such minor metabolites in complex biological matrices, which is essential for comprehensive drug metabolism studies in drug development and clinical research.

References

The Role of Tridesmethylvenlafaxine in Venlafaxine Pharmacokinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of tridesmethylvenlafaxine in the pharmacokinetics of the antidepressant venlafaxine. It details the metabolic cascade leading to the formation of this terminal metabolite, summarizes the available pharmacokinetic data for venlafaxine and its key metabolites, and provides detailed experimental protocols for their analysis.

The Metabolic Journey of Venlafaxine: A Multi-Step Transformation

Venlafaxine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolic pathway is a sequential process of demethylation, leading to the formation of several metabolites, culminating in this compound.

The primary and most well-studied metabolic step is the O-demethylation of venlafaxine to its major active metabolite, O-desmethylvenlafaxine (ODV), which is also marketed as the antidepressant desvenlafaxine. This reaction is predominantly catalyzed by the highly polymorphic enzyme CYP2D6.[1][2] A minor initial metabolic route is the N-demethylation of venlafaxine to N-desmethylvenlafaxine (NDV), a less active metabolite, which is mediated by CYP3A4 and CYP2C19.[1][2]

These primary metabolites are then further metabolized. Both ODV and NDV can undergo further demethylation by CYP2C19, CYP2D6, and/or CYP3A4 to form N,O-didesmethylvenlafaxine (NODV).[1] Finally, NODV is metabolized to N,N,O-tridesmethylvenlafaxine.[1][3] These later metabolites, including this compound, are generally considered to be pharmacologically inactive.[4] The metabolites can also be excreted as glucuronide conjugates.[1][3]

Figure 1: Metabolic pathway of venlafaxine.

Pharmacokinetic Profiles of Venlafaxine and its Metabolites

The pharmacokinetic properties of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine, have been extensively studied. In contrast, there is a notable lack of published pharmacokinetic data specifically for this compound in humans. The available data for venlafaxine and its major metabolites are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Venlafaxine and its Major Metabolites in Adults

| Parameter | Venlafaxine | O-Desmethylvenlafaxine (ODV) | N-Desmethylvenlafaxine (NDV) | This compound |

| Half-life (t½) | ~5 hours[5] | ~11 hours[5] | Data not readily available | Data not readily available |

| Apparent Clearance (CL/F) | 1.3 ± 0.6 L/h/kg[5] | 0.4 ± 0.2 L/h/kg[5] | Data not readily available | Data not readily available |

| Apparent Volume of Distribution (Vd/F) | 7.5 ± 3.7 L/kg[2] | 5.7 ± 1.8 L/kg[2] | Data not readily available | Data not readily available |

| Time to Peak Concentration (Tmax) | 2 hours (extended-release)[2] | 3 hours (extended-release)[2] | Data not readily available | Data not readily available |

| Maximum Concentration (Cmax) | 225 ng/mL (75 mg extended-release)[2] | 290 ng/mL (75 mg extended-release)[2] | Data not readily available | Data not readily available |

Data presented as mean ± standard deviation where available.

Experimental Protocols for Metabolite Analysis

Accurate quantification of venlafaxine and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. The following sections detail established methodologies for their analysis.

Quantification of Venlafaxine and Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of venlafaxine, ODV, NDV, NODV, and this compound in human plasma.[4][6]

3.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., venlafaxine-d6).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition.

3.1.2. Chromatographic Conditions

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3.1.3. Mass Spectrometric Detection

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

Table 2: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Venlafaxine | 278.2 | 260.2 |

| O-Desmethylvenlafaxine | 264.2 | 246.2 |

| N-Desmethylvenlafaxine | 264.2 | 246.2 |

| N,O-Didesmethylvenlafaxine | 250.2 | 232.2 |

| This compound | 236.2 | 218.2 |

| Venlafaxine-d6 (IS) | 284.2 | 266.2 |

Note: These are example transitions and should be optimized on the specific instrument used.

Figure 2: LC-MS/MS experimental workflow.

In Vitro Venlafaxine Metabolism Assay Using Human Liver Microsomes

This protocol describes an in vitro assay to determine the kinetics of venlafaxine metabolism by human liver microsomes and to identify the CYP enzymes involved.

3.2.1. Incubation

-

Prepare an incubation mixture in a microcentrifuge tube on ice containing:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (e.g., 0.2 mg/mL final concentration)

-

Venlafaxine (at a range of concentrations to determine Km and Vmax)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a cold stop solution (e.g., acetonitrile).

3.2.2. Sample Analysis

-

Centrifuge the terminated incubation mixture to pellet the precipitated protein.

-

Analyze the supernatant for the formation of metabolites (ODV, NDV, etc.) using a validated LC-MS/MS method as described in section 3.1.

3.2.3. Enzyme Inhibition Studies

To identify the specific CYP enzymes responsible for venlafaxine metabolism, selective chemical inhibitors can be included in the incubation mixture.

-

CYP2D6 inhibitor: Quinidine

-

CYP3A4 inhibitor: Ketoconazole

-

CYP2C19 inhibitor: Ticlopidine

By comparing the rate of metabolite formation in the presence and absence of these inhibitors, the contribution of each CYP isozyme can be determined.

Conclusion

This compound represents a terminal metabolite in the complex metabolic cascade of venlafaxine. Its formation is the result of sequential demethylation steps involving multiple CYP enzymes. While analytical methods exist for its quantification, a significant gap in the current literature is the lack of specific pharmacokinetic data for this compound in humans. This highlights an area for future research to fully characterize the disposition of venlafaxine and all its metabolites. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacokinetics of venlafaxine and its metabolic pathway.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PharmGKB summary: venlafaxine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Frontiers | Joint population pharmacokinetic modeling of venlafaxine and O-desmethyl venlafaxine in healthy volunteers and patients to evaluate the impact of morbidity and concomitant medication [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Stereoselectivity in the Formation of Tridesmethylvenlafaxine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, the secondary metabolite, scientifically known as N,O-didesmethylvenlafaxine (NODV), and colloquially referred to as tridesmethylvenlafaxine, is of significant interest due to the stereoselective nature of its formation. This technical guide provides a comprehensive overview of the stereoselective metabolism of venlafaxine to NODV, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. Understanding the stereoselectivity in venlafaxine's metabolic cascade is crucial for drug development professionals and researchers aiming to optimize therapeutic outcomes and minimize adverse effects.

Metabolic Pathway of Venlafaxine

Venlafaxine is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. The initial metabolic steps involve O-demethylation to form O-desmethylvenlafaxine (ODV) and N-demethylation to form N-desmethylvenlafaxine (NDV). ODV is a major active metabolite, with its formation being primarily catalyzed by the polymorphic enzyme CYP2D6. NDV formation is mediated mainly by CYP3A4 and CYP2C19.[1] These primary metabolites are then further metabolized to N,O-didesmethylvenlafaxine (NODV) through subsequent demethylation reactions. The formation of NODV from ODV is catalyzed by CYP3A4 and CYP2C19 (N-demethylation), while the formation from NDV is catalyzed by CYP2D6 (O-demethylation).[1]

dot

Metabolic pathway of venlafaxine to N,O-didesmethylvenlafaxine (NODV).

Quantitative Data on Stereoselective Metabolism

The following table summarizes the area under the plasma concentration-time curve (AUC) for the enantiomers of venlafaxine and its metabolites in healthy volunteers after a single oral dose of racemic venlafaxine.

| Compound | Enantiomer | Mean AUC (ng·h/mL) |

| Venlafaxine | (R)-(-)-Venlafaxine | 283.7 |

| (S)-(+)-Venlafaxine | 475.2 | |

| O-Desmethylvenlafaxine (ODV) | (R)-(-)-ODV | 1076.1 |

| (S)-(+)-ODV | 858.3 | |

| N-Desmethylvenlafaxine (NDV) | (R)-(-)-NDV | 45.9 |

| (S)-(+)-NDV | 70.1 | |

| N,O-Didesmethylvenlafaxine (NODV) | (R)-(-)-NODV | 112.5 |

| (S)-(+)-NODV | 134.8 |

Data adapted from a pharmacokinetic study in healthy volunteers. Absolute values can vary between studies and individuals.

These data indicate that (S)-(+)-venlafaxine is cleared more slowly than (R)-(-)-venlafaxine, leading to a higher AUC. Conversely, the AUC for (R)-(-)-ODV is higher than that of (S)-(+)-ODV, suggesting a stereoselective formation or clearance of this active metabolite. For NODV, the (S)-(+)-enantiomer exhibits a slightly higher AUC compared to the (R)-(-)-enantiomer.

Experimental Protocols

In Vitro Metabolism of Venlafaxine and its Metabolites using Human Liver Microsomes

This protocol outlines a general procedure for studying the stereoselective formation of NODV in vitro.

Materials:

-

Human Liver Microsomes (HLMs)

-

Racemic venlafaxine, (R)- and (S)-venlafaxine, racemic ODV, (R)- and (S)-ODV, racemic NDV, (R)- and (S)-NDV

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLM protein (typically 0.1-0.5 mg/mL), and the substrate (venlafaxine, ODV, or NDV enantiomers) at various concentrations (e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear formation of the metabolites.

-

Termination of Reaction: Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the terminated reactions to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis of Venlafaxine and its Metabolites

This protocol describes a method for the stereoselective quantification of venlafaxine, ODV, NDV, and NODV.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Chiral column (e.g., a polysaccharide-based chiral stationary phase like Chiralpak AD-H or a protein-based column)

Chromatographic Conditions:

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact composition should be optimized for the specific chiral column used.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible chromatography.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each enantiomer of venlafaxine, ODV, NDV, and NODV, as well as the internal standard.

Data Analysis:

-

Construct calibration curves for each enantiomer by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of each enantiomer in the experimental samples by interpolating their peak area ratios from the respective calibration curves.

Visualizations

dot

Workflow for in vitro stereoselective metabolism studies.

Conclusion

The formation of this compound (N,O-didesmethylvenlafaxine) is a stereoselective process influenced by the activities of multiple CYP450 enzymes. While in vivo data demonstrate the differential disposition of the NODV enantiomers, a significant knowledge gap exists regarding the specific kinetic parameters governing their formation from the primary metabolites of venlafaxine. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the stereochemical aspects of venlafaxine's secondary metabolism. A deeper understanding of these processes is essential for the development of more personalized and effective therapeutic strategies involving venlafaxine and for predicting potential drug-drug interactions. Future research should focus on elucidating the precise kinetic contributions of CYP2D6, CYP3A4, and CYP2C19 to the formation of each NODV stereoisomer.

References

Tridesmethylvenlafaxine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for tridesmethylvenlafaxine, a metabolite of the antidepressant venlafaxine. Due to a lack of direct public data on this compound, this guide leverages information from its parent compounds, venlafaxine and O-desmethylvenlafaxine (desvenlafaxine), to infer its likely physicochemical properties. This document also outlines detailed experimental protocols for determining solubility and stability, in line with industry standards, which are directly applicable to the study of this compound.

Physicochemical Properties and Solubility Data

For comparative purposes, the known solubility data for venlafaxine and desvenlafaxine are presented below. It is anticipated that this compound will exhibit solubility behavior influenced by its more polar nature compared to venlafaxine.

Table 1: Solubility Data of Venlafaxine and its Metabolites

| Compound | Solvent | Solubility | Reference |

| Venlafaxine HCl | Water | 572 mg/mL | [1] |

| (±)-O-Desmethyl venlafaxine | Ethanol | ~0.10 mg/mL | [2] |

| DMSO | ~0.25 mg/mL | [2] | |

| Dimethyl formamide (DMF) | ~5 mg/mL | [2] | |

| 1:2 solution of DMF:PBS (pH 7.2) | ~0.30 mg/mL | [2] | |

| Desvenlafaxine (succinate hydrate) | Ethanol | ~2 mg/mL | [3] |

| DMSO | ~3 mg/mL | [3] | |

| Dimethyl formamide (DMF) | ~5 mg/mL | [3] | |

| PBS (pH 7.2) | ~1 mg/mL | [3] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols should be employed. The following are detailed methodologies for kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of compounds.[4][5]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection: Determine the solubility by detecting the point at which precipitation occurs. Common detection methods include:

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility assays measure the equilibrium solubility of a compound, which is considered its "true" solubility.[6][7]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a specific solvent (e.g., water, buffer of a certain pH).

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Data and Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[8][9] While specific stability data for this compound is not published, studies on venlafaxine and desvenlafaxine provide valuable insights into its likely degradation profile.

Table 2: Summary of Forced Degradation Studies on Venlafaxine and Desvenlafaxine

| Condition | Compound | Observations | Reference |

| Acidic (e.g., 1M HCl, 80°C) | Desvenlafaxine | Significant degradation observed. | [10][11] |

| Venlafaxine HCl | Degradation observed. | [12] | |

| Alkaline (e.g., 5M NaOH, 80°C) | Desvenlafaxine | Highly stable, no significant degradation. | [11] |

| Venlafaxine HCl | Degradation observed. | [12] | |

| Oxidative (e.g., 3% H₂O₂) | Desvenlafaxine | Sensitive to oxidative stress. | [13] |

| Venlafaxine HCl | Degradation observed. | [12] | |

| Photolytic | Desvenlafaxine | Stable under photolytic conditions. | [13] |

| Venlafaxine HCl | No degradation observed. | ||

| Thermal | Desvenlafaxine | Stable under thermal stress. | [13] |

Based on these findings, it is probable that this compound will also be susceptible to degradation under acidic and oxidative conditions. The primary amine in this compound might also be a site for specific degradation reactions not as prevalent in its N-methylated precursors.

Experimental Protocol for Stability Testing (ICH Q1A)

The stability testing of a new drug substance like this compound should follow the guidelines established by the International Council for Harmonisation (ICH), specifically the Q1A guideline.[14][15]

Methodology:

-

Stress Testing (Forced Degradation): Subject the drug substance to conditions more severe than accelerated stability testing. This includes exposure to:

-

Acidic and basic solutions

-

Oxidizing agents

-

High temperatures

-

Light (photostability)

-

-

Long-Term and Accelerated Stability Studies:

-

Long-Term: Store the drug substance at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: Store the drug substance at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Sample Analysis: At specified time points, analyze the samples for:

-

Appearance

-

Assay of the active substance

-

Degradation products

-

Any other relevant physical or chemical properties

-

Caption: Workflow for ICH Q1A Stability Testing.

Conclusion

While direct experimental data for this compound is sparse, a robust understanding of its likely solubility and stability profile can be extrapolated from its chemical structure and the known properties of venlafaxine and desvenlafaxine. This technical guide provides the necessary theoretical background and detailed experimental protocols for researchers and drug development professionals to undertake a thorough physicochemical characterization of this compound. The provided workflows for solubility and stability testing are aligned with industry best practices and regulatory expectations. Further empirical studies are essential to definitively establish the solubility and stability characteristics of this important metabolite.

References

- 1. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. pharmasm.com [pharmasm.com]

- 10. researchgate.net [researchgate.net]

- 11. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability indicating LC method for rapid determination of related substances of O-desmethyl venlafaxine in active pharmaceutical ingredients and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ICH Official web site : ICH [ich.org]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of Tridesmethylvenlafaxine from Didesmethylvenlafaxine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tridesmethylvenlafaxine (TDMV), a metabolite of the antidepressant drug venlafaxine, from its precursor didesmethylvenlafaxine (DDMV). The synthesis involves the O-demethylation of the phenolic methyl ether of DDMV. This protocol is intended for research and development purposes and outlines the necessary reagents, reaction conditions, and purification steps. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

Venlafaxine is a widely prescribed antidepressant that undergoes extensive metabolism in vivo. This process results in several metabolites, including O-desmethylvenlafaxine (ODV), N-desmethylvenlafaxine, didesmethylvenlafaxine (DDMV), and this compound (TDMV). The study of these metabolites is crucial for understanding the complete pharmacological and toxicological profile of the parent drug. This compound, also known as N,N,O-Tridesmethylvenlafaxine or 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol, is formed through the demethylation of the final methyl group from didesmethylvenlafaxine. The ability to chemically synthesize this metabolite is essential for obtaining pure standards for analytical and pharmacological studies.

The protocol described herein is based on the O-demethylation of didesmethylvenlafaxine hydrochloride using a sulfide-containing demethylating agent in a high-boiling point solvent. This method provides a direct route to this compound with a high yield and purity.

Venlafaxine Metabolism Overview

Venlafaxine is primarily metabolized in the liver by cytochrome P450 enzymes. The major pathway involves O-demethylation by CYP2D6 to form the active metabolite O-desmethylvenlafaxine (desvenlafaxine). A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to N-desmethylvenlafaxine. Subsequent metabolic steps lead to didesmethylvenlafaxine and finally to this compound.

Application Notes & Protocols: Quantification of Tridesmethylvenlafaxine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of tridesmethylvenlafaxine, a minor metabolite of the antidepressant venlafaxine, in biological matrices. The protocols are intended for use by researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound (N,N,O-tridesmethylvenlafaxine) is one of the metabolites formed during the biotransformation of venlafaxine.[1][2] While O-desmethylvenlafaxine is the major active metabolite, a comprehensive understanding of the metabolic profile of venlafaxine requires the accurate quantification of minor metabolites like this compound. This document outlines a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of venlafaxine and its metabolites, including this compound, in plasma.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of drug molecules and their metabolites in complex biological fluids.[1] The following protocols are based on established methods for the simultaneous analysis of venlafaxine and its metabolites.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of this compound (referred to as NODDV in some literature) and its related analytes using a validated LC-MS/MS method in plasma.[3][4][5]

| Analyte | Calibration Range (ng/mL) | Inter-assay Imprecision (%CV) |

| Venlafaxine (VEN) | 5 - 800 | 1.9 - 9.3 |

| O-desmethylvenlafaxine (ODV) | 5 - 800 | 1.9 - 9.3 |

| N-desmethylvenlafaxine (NDV) | 5 - 800 | 1.9 - 9.3 |

| This compound (NODDV) | 0.200 - 20.0 | - |

| N,O-didesmethylvenlafaxine (NNDDV) | 1.00 - 400 | - |

Note: Specific inter-assay imprecision for this compound was not explicitly detailed in the provided search results but is expected to be within acceptable bioanalytical method validation limits (typically <15%).

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and efficient method for extracting venlafaxine and its metabolites from plasma samples.[1][3]

Materials:

-

Human plasma (K2EDTA)

-

Acetonitrile containing 0.43% formic acid (Precipitating solvent)

-

Internal Standard (IS) solution (e.g., venlafaxine-d6)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of plasma sample into a microcentrifuge tube.

-

Add a specified amount of the internal standard solution.

-

Add 200 µL of the precipitating solvent to the plasma sample.

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

-

Column: Agilent SB-Phenyl (50 mm × 4.6 mm, 3.5 μm) or equivalent.[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

-

Flow Rate: 0.8 mL/min.[4]

-

Gradient: A binary gradient is employed to separate the analytes. The specific gradient profile should be optimized for the particular column and system but will generally involve an increasing percentage of Mobile Phase B over the course of the run.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following precursor to product ion transitions should be monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Venlafaxine (VEN) | 278.2 | 58.1 |

| O-desmethylvenlafaxine (ODV) | 264.2 | 58.1 |

| N-desmethylvenlafaxine (NDV) | 264.2 | 72.1 |

| This compound (NODDV) | 250.2 | 72.1 |

| N,O-didesmethylvenlafaxine (NNDDV) | 250.2 | 58.1 |

| Venlafaxine-d6 (IS) | 284.2 | 64.1 |

Note: The specific m/z values may vary slightly depending on the instrument and calibration.

Method Validation

For use in regulated studies, the analytical method must be fully validated according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analytes and internal standard.

-

Linearity: Establishing a linear relationship between analyte concentration and instrument response over the defined calibration range.

-

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: Assessing the efficiency of the extraction procedure.

-

Matrix Effect: Evaluating the influence of matrix components on the ionization of the analytes.

-

Stability: Assessing the stability of the analytes in the biological matrix under various storage and processing conditions.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of this compound along with venlafaxine and its other major metabolites in plasma. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality data for pharmacokinetic and other research applications.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. researchgate.net [researchgate.net]

- 3. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Tridesmethylvenlafaxine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and other mood disorders. It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP3A4, and CYP2C19.[1][2][3] The primary metabolic pathway is O-demethylation to form the active metabolite O-desmethylvenlafaxine (ODV).[1][2] Further demethylation at various positions results in a series of other metabolites, including N-desmethylvenlafaxine (NDV), N,O-didesmethylvenlafaxine (NODV), and ultimately tridesmethylvenlafaxine (N,N,O-tridesmethylvenlafaxine).[1]

This compound represents a terminal metabolite in the degradation pathway of venlafaxine.[1] Understanding the pharmacokinetic profile of such metabolites is crucial for a comprehensive evaluation of drug disposition and for identifying potential markers of metabolic activity. This application note presents a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma. The methodology is based on established principles for the bioanalysis of venlafaxine and its other metabolites, and is intended to be validated according to regulatory guidelines.

Metabolic Pathway of Venlafaxine

The metabolic cascade of venlafaxine is complex, involving multiple enzymatic steps. The diagram below illustrates the major metabolic transformations leading to the formation of this compound.

Caption: Metabolic pathway of Venlafaxine to this compound.

Experimental Protocols

This section details the materials, equipment, and procedures for the sample preparation, LC-MS/MS analysis, and method validation.

1. Materials and Reagents

-

This compound reference standard (PubChem CID: 9859500)

-

This compound-d4 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Drug-free human plasma (K2EDTA)

-

96-well protein precipitation plates

2. Standard Solutions and Quality Controls

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Prepare a solution of this compound-d4 in a 50:50 mixture of methanol and water.

-